The synthesis of Ascaphin-5M typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain while attached to an insoluble resin. The process generally includes the following steps:
Recent studies have also explored modifications such as stapling techniques that enhance the structural stability and biological activity of peptides derived from Ascaphin-8, indicating ongoing research into optimizing these synthesis methods .
The molecular structure of Ascaphin-5M can be characterized by its sequence of amino acids, which contributes to its helical conformation. The specific sequence and structural data are critical for understanding its function:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its conformational stability and interaction mechanisms with target cells .
Ascaphin-5M undergoes various chemical reactions that are vital for its antimicrobial activity. These include:
Research indicates that modifications such as halogen-sulfhydryl click chemistry can further improve the stability and efficacy of derivatives like Ascaphin-5M .
The mechanism of action for Ascaphin-5M primarily involves its interaction with microbial membranes. Key processes include:
The physical and chemical properties of Ascaphin-5M influence its functionality:
Quantitative analyses often include assessments of minimum inhibitory concentration (MIC) against various pathogens, providing data on its efficacy .
Ascaphin-5M has several scientific uses:
Ongoing research continues to explore additional applications and optimize formulations for clinical use .
Antimicrobial peptides constitute a cornerstone of innate immunity across amphibian taxa. The tailed frogs (Ascaphus and Alsodes genera) occupy a unique phylogenetic position as sister taxa to all other living frogs (Neobatrachia), having diverged during the late Triassic [1] [8]. This antiquity renders their AMPs critical for understanding the primordial evolution of anuran host defenses. Peptidomic analyses reveal that ascaphins belong to the cationic, amphipathic α-helical peptide group, characterized by a net positive charge (+2 to +4) and hydrophobic residues enabling membrane disruption [5] [9]. Unlike temporins or brevinins—later-evolved AMP families with broad geographic distributions—ascaphins exhibit limited structural diversity, possibly reflecting the ecological stability of their fast-flowing, cold-stream habitats in Pacific Northwest and Rocky Mountain regions [8].
Global bioinformatic studies of >1,000 amphibian AMPs demonstrate that anuran peptides cluster into continent-specific families (e.g., Australian caerins, South American phylloseptins). Ascaphins, however, represent one of the few pan-continental peptide families with orthologs in both North American (A. truei) and South American (A. montanus) species—a distribution shaped by Miocene vicariance events ~10 MYA [4] [9]. Their preservation across deep evolutionary time highlights fundamental optimization for microbial combat.
Table 1: Evolutionary Distribution of Key Anuran AMP Families
Peptide Family | Geographic Origin | Source Genera | Evolutionary Period |
---|---|---|---|
Ascaphins | North & South America | Ascaphus, Alsodes | Late Triassic (>200 MYA) |
Magainins | Africa | Xenopus | Jurassic |
Caerins | Australia | Litoria | Cretaceous |
Brevinins | Eurasia | Rana | Paleocene |
Dermaseptins | South America | Phyllomedusa | Eocene |
Ascaphin-5 was initially isolated from Ascaphus truei but later identified in the genetically distinct Rocky Mountain tailed frog (Alsodes montanus) through advanced peptidomic techniques. Specimens were collected from inland ranges (Blue and Wallowa Mountains), and skin secretions were obtained via transdermal electrical stimulation—a non-lethal method preserving specimen integrity [4] [8]. Secretions underwent fractionation using reverse-phase high-performance liquid chromatography (RP-HPLC), followed by antimicrobial screening against Escherichia coli and Staphylococcus aureus.
Mass spectrometry (MALDI-TOF) and Edman degradation revealed Ascaphin-5’s primary structure as a 24-residue linear peptide (H-Gly-Ile-Lys-Asp-Trp-Ile-Lys-Gly-Ala-Ala-Lys-Lys-Leu-Ile-Lys-Thr-Val-Ala-Ser-His-Ile-Ala-Asn-Gln-OH) with a molecular weight of 2591 Da [3] [4]. Crucially, A. montanus-derived Ascaphin-5 contains a single amino acid substitution (Lys¹² → Thr) compared to the A. truei ortholog. This mutation reduces net charge from +5 to +4 while marginally increasing hydrophobicity—a functional adaptation potentially linked to microbial pressures in inland habitats [4].
Table 2: Proteomic Workflow for Ascaphin-5 Identification
Step | Method | Key Findings |
---|---|---|
Secretion Collection | Transdermal electrical stimulation | Non-invasive procurement from live A. montanus |
Fractionation | RP-HPLC (C18 column) | Isolation of bioactive peak "D" |
Antimicrobial Assay | Microbroth dilution (MIC) | Growth inhibition of E. coli (MIC 8 μM) |
Mass Analysis | MALDI-TOF-MS | MW confirmation: 2591.05 Da (theoretical) |
Sequencing | Edman degradation | 24-aa sequence with Lys¹²→Thr substitution |
Structural Analysis | Circular dichroism | 68% α-helical content in membrane mimics |
The ascaphin family comprises eight structurally related peptides (Ascaphin-1 to -8) sharing a consensus motif: GX₂DX₂KGAAKX₃KTVAX₂IANX·COOH [1] [5]. Ascaphin-5 occupies a middle ground in both structure and potency:
Globally, ascaphins exhibit a length-dependent correlation between peptide size and physiochemical properties. As chain length increases from 20 aa (Ascaphin-8) to 28 aa (Ascaphin-1), net charge rises while hydrophobic content declines—a trend consistent across 1,015 amphibian AMPs [9]. This positions Ascaphin-5 (24 aa) near the inflection point for optimized bacterial membrane disruption.
Table 3: Comparative Properties of Key Ascaphin Peptides
Peptide | Sequence | Length | Net Charge | Hydrophobicity (%) | E. coli MIC (μM) |
---|---|---|---|---|---|
Ascaphin-1 | GFRDVLKGAAKAFVKTVAGHIAN·NH₂ | 24 | +3 | 50 | 32 |
Ascaphin-5 (A. truei) | GIKDWIKGAAKKLIKTVASHIANQ | 24 | +5 | 52 | 8 |
Ascaphin-5 (A. montanus) | GIKDWIKGAAKTLIKTVASHIANQ | 24 | +4 | 53 | 16 |
Ascaphin-8 | GFKDLLKGAAKALVKTVLF·NH₂ | 20 | +5 | 60 | 2 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: